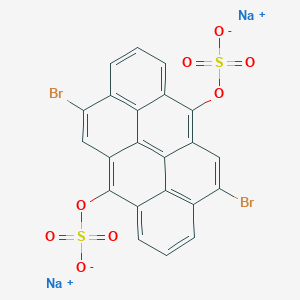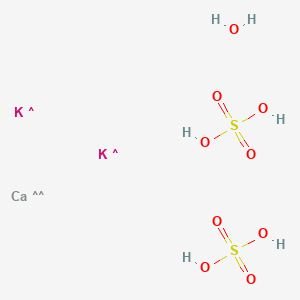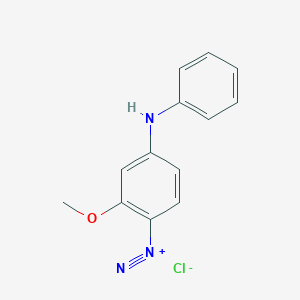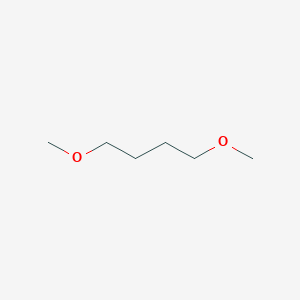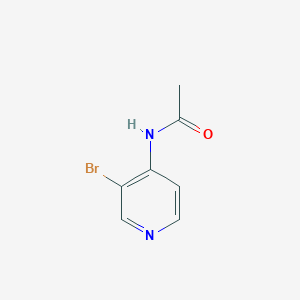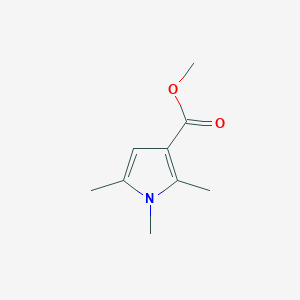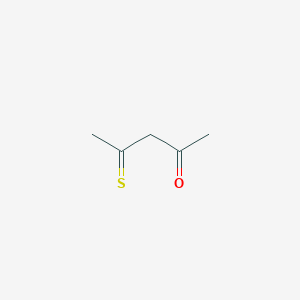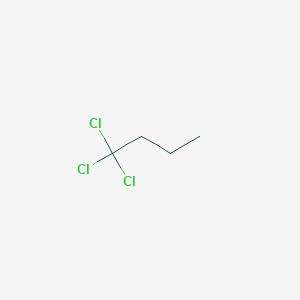
1,1,1-Trichlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichlorobutane is a colorless, volatile organic compound that is commonly used as a solvent in various industrial applications. It is also known as 1-chloro-1,1,1-trichlorobutane or 1,1,1-trichloro-n-butane. This chemical is a member of the chlorinated hydrocarbon family and is classified as a hazardous air pollutant by the United States Environmental Protection Agency (EPA).
Wirkmechanismus
The mechanism of action of 1,1,1-trichlorobutane is not well understood. However, it is believed to act as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor. This results in the inhibition of neurotransmitter release, leading to sedation and anesthesia.
Biochemische Und Physiologische Effekte
Exposure to 1,1,1-trichlorobutane has been shown to cause a range of biochemical and physiological effects. It is known to be hepatotoxic and can cause liver damage in humans and animals. It has also been shown to cause reproductive toxicity, including decreased fertility and developmental abnormalities in offspring.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-Trichlorobutane has several advantages as a solvent in lab experiments. It has a low boiling point, making it easy to remove from reaction mixtures. It is also relatively non-reactive and can dissolve a wide range of organic compounds. However, its use is limited by its toxicity and potential to cause environmental pollution.
Zukünftige Richtungen
There are several future directions for the research of 1,1,1-trichlorobutane. These include the development of safer and more environmentally friendly solvents for use in chemical reactions and the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and toxicological effects of this compound.
Synthesemethoden
1,1,1-Trichlorobutane is typically synthesized by the reaction of 1,1,1-trichloroethane with sodium butoxide. This reaction is carried out in the presence of anhydrous ether as a solvent. The product is then purified by distillation to obtain pure 1,1,1-trichlorobutane.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichlorobutane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in chemical reactions and as a cleaning agent in the electronics industry. It has also been used as a reference compound in the development of analytical methods for the detection of chlorinated hydrocarbons in environmental samples.
Eigenschaften
CAS-Nummer |
13279-85-1 |
|---|---|
Produktname |
1,1,1-Trichlorobutane |
Molekularformel |
C4H7Cl3 |
Molekulargewicht |
161.45 g/mol |
IUPAC-Name |
1,1,1-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-2-3-4(5,6)7/h2-3H2,1H3 |
InChI-Schlüssel |
ABSHBZODGOHLFR-UHFFFAOYSA-N |
SMILES |
CCCC(Cl)(Cl)Cl |
Kanonische SMILES |
CCCC(Cl)(Cl)Cl |
Andere CAS-Nummern |
13279-85-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



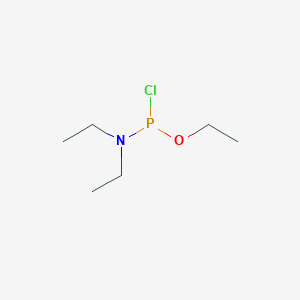
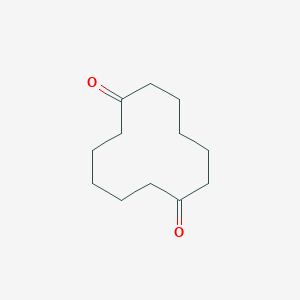
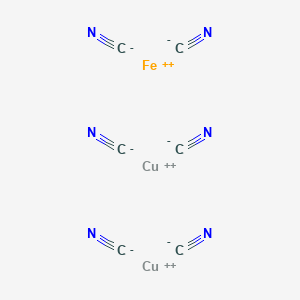
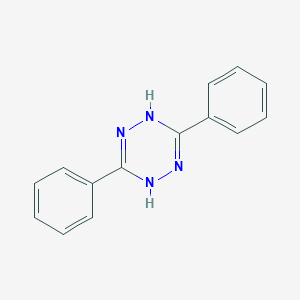
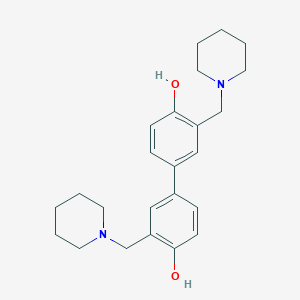
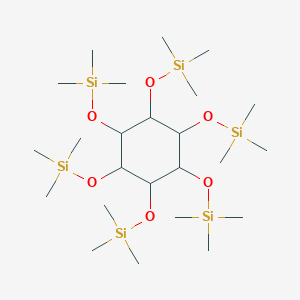
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
